molecular formula C7H7N3 B1599799 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 89792-07-4

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1599799
CAS No.: 89792-07-4
M. Wt: 133.15 g/mol
InChI Key: YCQNXZAQYYNQTH-UHFFFAOYSA-N
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Description

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine is an aromatic heterocyclic compound that contains a pyrrolo[2,3-d]pyrimidine core with a methyl group at the 2-position. This compound is of significant interest due to its structural similarity to purines, which are key components of nucleic acids. It has a molecular formula of C7H7N3 and a molecular weight of 133.15 g/mol .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine is P21-Activated Kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

This compound interacts with PAK4 through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor 5n was different from the other three, which could cause the enhancement of hydrogen bonds or electrostatic interactions formed with the surrounding residues .

Biochemical Pathways

The compound affects the PAK4 pathway, which is closely associated with cancer . Overexpression of PAK4 is observed in a variety of human cancers, such as breast, pancreatic, gallbladder, gastric, hepatocellular, and esophageal cancers . By inhibiting PAK4, the compound can potentially disrupt these pathways and their downstream effects, thereby inhibiting the growth and proliferation of cancer cells.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it is known that the compound exhibits potent inhibitory activity against HPK1 with an IC50 value of 3.5 nM and favorable selectivity within a panel of kinases . It also potently inhibited the phosphorylation level of SLP76, a substrate of HPK1, and enhanced the IL-2 secretion in human T cell leukemia Jurkat cells .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of PAK4, leading to the disruption of various signaling pathways associated with cell growth, apoptosis prevention, cell proliferation, and senescence regulation . This can potentially inhibit the growth and proliferation of cancer cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Safety and Hazards

Safety precautions for handling “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” include wearing suitable protective clothing, gloves, and eye protection . It’s considered a low-toxicity substance, but long-term or excessive exposure can lead to irritation .

Future Directions

Research on “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” and its derivatives is ongoing, with a focus on developing more potent and effective targeted kinase inhibitors . The results of these studies could lead to the development of new therapeutic agents for various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 5-bromo-2,4-dichloropyrimidine as a starting material, which undergoes a series of reactions including N-alkylation, Sonogashira coupling, and cyclization . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrrolo[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable synthetic routes such as those involving microwave-assisted synthesis and catalytic processes suggests potential for industrial-scale production.

Chemical Reactions Analysis

Properties

IUPAC Name

2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-9-4-6-2-3-8-7(6)10-5/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQNXZAQYYNQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C=CNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470227
Record name 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89792-07-4
Record name 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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